1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(2-methoxybenzyl)azetidine-3-carboxamide
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Description
1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(2-methoxybenzyl)azetidine-3-carboxamide is a useful research compound. Its molecular formula is C21H24N6O2 and its molecular weight is 392.463. The purity is usually 95%.
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Scientific Research Applications
Anti-Inflammatory and Analgesic Agents
Research has identified novel compounds derived from visnaginone and khellinone, exhibiting significant anti-inflammatory and analgesic activities. These compounds, including various heterocyclic derivatives such as benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines, have been synthesized and evaluated for their COX-1/COX-2 inhibitory activities, displaying promising analgesic and anti-inflammatory effects (Abu‐Hashem et al., 2020).
Anticancer Activity
Compounds related to the pyrazolo[1,5-a]pyrimidine derivatives have demonstrated significant cytotoxic activity against various cancer cell lines, including Ehrlich Ascites Carcinoma (EAC) cells. The synthesis and characterization of these compounds have led to a better understanding of their potential as anticancer agents, with certain derivatives showing promising results in in vitro cytotoxicity assays (Hassan, Hafez, & Osman, 2014).
Antimicrobial and Antiviral Activities
Another area of application for pyrazolo[3,4-d]pyrimidine derivatives is in the development of antimicrobial and antiviral agents. Compounds from this class have been synthesized and tested against hepatitis B virus (HBV), showing moderate to high activities. This highlights the potential of such compounds in treating viral infections and contributing to the development of new antiviral drugs (El‐Sayed, Ramiz, & Abdel-Rahman, 2009).
Novel Synthetic Methods and Libraries
The development of novel synthetic methods for pyrazolo[3,4-d]pyrimidine derivatives enables the production of diverse compound libraries. Such libraries are valuable for drug discovery efforts, offering a wide range of compounds for biological screening. For example, a solid-phase synthetic method has been described for the production of N-alkyl-4-alkylamino-1-aryl-1H-pyrazolo[3,4-d]pyrimidine-6-carboxamide derivatives, showcasing the versatility and applicability of these compounds in medicinal chemistry (Heo & Jeon, 2017).
properties
IUPAC Name |
1-[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]-N-[(2-methoxyphenyl)methyl]azetidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N6O2/c1-14-8-15(2)27(25-14)20-9-19(23-13-24-20)26-11-17(12-26)21(28)22-10-16-6-4-5-7-18(16)29-3/h4-9,13,17H,10-12H2,1-3H3,(H,22,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNPALRLYWAPARU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC(=NC=N2)N3CC(C3)C(=O)NCC4=CC=CC=C4OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(2-methoxybenzyl)azetidine-3-carboxamide |
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